4-(4-Fluorobenzoyl)isophthalic acid

Vue d'ensemble

Description

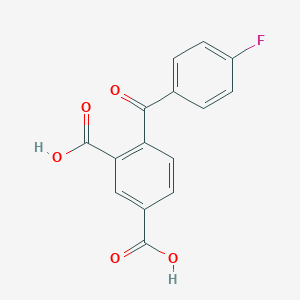

4-(4-Fluorobenzoyl)isophthalic acid is a fluorinated derivative of isophthalic acid, featuring a 4-fluorobenzoyl substituent at the 4-position of the isophthalate backbone. This structural modification introduces unique electronic and steric properties, making it a candidate for specialized applications in coordination chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzoyl)isophthalic acid typically involves the reaction of 4-fluorobenzoyl chloride with isophthalic acid under controlled conditions . The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of aluminum trichloride as a catalyst in an inert atmosphere to improve the conversion rate and reduce production costs . This method ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Fluorobenzoyl)isophthalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-(4-Fluorobenzoyl)isophthalic acid has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: It is used in the production of polymers and other materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-(4-Fluorobenzoyl)isophthalic acid is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of Citalopram, the compound undergoes further chemical transformations to produce the final active drug, which acts as a selective serotonin reuptake inhibitor (SSRI). The molecular targets and pathways involved include the inhibition of serotonin reuptake in the brain, leading to increased serotonin levels and improved mood .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The following table summarizes key differences between 4-(4-Fluorobenzoyl)isophthalic acid and structurally related compounds:

Key Observations:

- Electronic Effects : The fluorine atom in this compound increases electron-withdrawing character, lowering its pKa compared to alkyl-substituted analogs like 4-Bromo-3-methylbenzoic acid . This enhances its ability to coordinate with metal ions in MOFs .

- Reactivity : Unlike 4-Fluorophenyl isothiocyanate , which is highly reactive toward nucleophiles, this compound exhibits stability under ambient conditions, favoring its use in long-term material applications.

Research Findings and Industrial Relevance

- Market Context : The global isophthalic acid market (CAS 121-91-5) is driven by demand in resins and coatings . Fluorinated derivatives like this compound may occupy niche sectors requiring enhanced chemical resistance.

- Catalytic Performance: In MOF-based catalysis, fluorinated linkers can modulate electron density at metal nodes, improving catalytic activity in reactions such as oxidation or CO₂ reduction .

Activité Biologique

4-(4-Fluorobenzoyl)isophthalic acid (FBPA) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article provides a detailed overview of the biological activity of FBPA, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

FBPA is characterized by its molecular formula and a molecular weight of 288.23 g/mol. It features a central isophthalic acid moiety with a para-fluorobenzoyl substituent. The synthesis typically involves the Friedel-Crafts acylation of isophthalic acid with 4-fluorobenzoyl chloride, facilitated by a Lewis acid catalyst such as aluminum chloride, which ensures high yields and purity.

The biological activity of FBPA is primarily attributed to its role as an intermediate in the synthesis of complex organic molecules, particularly in pharmaceuticals. Its fluorinated structure enhances lipophilicity and bioavailability, making it a valuable component in drug design.

Anticancer Properties

Recent studies have indicated that derivatives of isophthalic acid, including FBPA, exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that certain isophthalic derivatives showed higher sensitivity in tumor cell cultures compared to their terephthalic counterparts. Specifically, compounds derived from isophthalic acid were effective against liver, renal, breast, and lung carcinomas .

Table 1: Cytotoxic Activity of Isophthalic Acid Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5 | K562 | 3.42 |

| 5 | HL-60 | 7.04 |

| 5 | MCF-7 | 4.91 |

| 5 | HepG2 | 8.84 |

These findings suggest that FBPA and its derivatives may act as protein kinase inhibitors, which are crucial in regulating cellular processes involved in cancer progression. The ability to inhibit kinases like EGFR and HER2 was noted to be comparable to established drugs such as lapatinib .

Case Studies

- Protein Kinase Inhibition : A study focused on the design and synthesis of novel isophthalic acid derivatives as type-2 protein kinase inhibitors showed promising results in inhibiting cancer cell growth. The study found that specific derivatives had a pronounced effect on cell viability, leading to significant apoptosis in treated cells .

- Cell Cycle Studies : Another investigation highlighted the impact of FBPA on the cell cycle dynamics of cancer cells. At concentrations up to 10 µM, treated cells exhibited reduced viability and increased necrosis, indicating a dose-dependent effect on cellular health .

Applications in Drug Development

FBPA serves as an important building block in the synthesis of pharmaceuticals, particularly antidepressants like Citalopram. Its role in enhancing drug efficacy through structural modifications underscores its significance in medicinal chemistry.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-(4-Fluorobenzoyl)isophthalic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or coupling reactions using fluorinated benzoyl precursors. Optimize conditions (e.g., solvent polarity, temperature, catalyst loading) via factorial design experiments . For example, varying molar ratios of 4-fluorobenzoic acid (precursor, see ) and isophthalic acid derivatives can be tested. Monitor reaction progress using HPLC (as in ) and characterize intermediates via NMR to validate structural fidelity. Statistical tools like ANOVA can identify critical parameters affecting yield.

Q. How can researchers ensure accurate characterization of this compound, particularly in distinguishing it from structurally similar derivatives?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare chemical shifts of the fluorobenzoyl group (δ ~7.8 ppm for aromatic protons) with non-fluorinated analogs .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns against computational predictions.

- XRD : Resolve crystal structure ambiguities caused by fluorine’s electron-withdrawing effects . Cross-reference with databases like PubChem (see ) to rule out contaminants.

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in supramolecular assembly or catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to model electronic properties (e.g., frontier molecular orbitals) and assess regioselectivity in reactions. For example, simulate interactions between the fluorobenzoyl group and metal catalysts (e.g., Pd or Cu) to predict coupling efficiencies . Validate predictions experimentally via kinetic studies (e.g., time-resolved UV-Vis spectroscopy) . Incorporate molecular docking to explore host-guest interactions in coordination polymers .

Q. How can conflicting data on the acid dissociation constants (pKa) of this compound be resolved?

- Methodological Answer : Conduct potentiometric titrations under controlled ionic strength (I = 0.1 M KCl) and temperature (25°C). Compare results with UV-Vis spectrophotometric titrations to cross-validate pKa values . Address discrepancies by analyzing solvent effects (e.g., DMSO vs. water) using the Abraham solvation model . Statistical error analysis (e.g., Monte Carlo simulations) can quantify uncertainty in measurements .

Q. What methodological frameworks guide the application of this compound in advanced materials (e.g., MOFs or polymer composites)?

- Methodological Answer : Align research with theoretical frameworks in coordination chemistry (e.g., hard-soft acid-base theory) to design metal-organic frameworks (MOFs). For polymer composites, apply Taguchi methods to optimize thermal stability and mechanical properties . Use SEM-EDS to map fluorine distribution in composites and correlate with performance metrics (e.g., tensile strength) .

Q. Theoretical and Methodological Considerations

- Linking to Conceptual Frameworks : Ground studies in fluorophore chemistry or π-π stacking interactions to explain optical or structural behaviors .

- Experimental Design : Use pre-test/post-test control group designs to isolate variables (e.g., fluorine’s role in reaction kinetics) .

- Data Validation : Employ triangulation (e.g., NMR + XRD + MS) to ensure reproducibility, especially for novel derivatives .

Propriétés

IUPAC Name |

4-(4-fluorobenzoyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO5/c16-10-4-1-8(2-5-10)13(17)11-6-3-9(14(18)19)7-12(11)15(20)21/h1-7H,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUHTPARUDQETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431514 | |

| Record name | 4-(4-FLUOROBENZOYL)ISOPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1645-24-5 | |

| Record name | 4-(4-FLUOROBENZOYL)ISOPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.